molecular formula C11H12ClN3OS B12917322 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87418-16-4

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12917322
CAS No.: 87418-16-4
M. Wt: 269.75 g/mol
InChI Key: OTGQNYJDUXLHEU-UHFFFAOYSA-N
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Description

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. The thiadiazole ring is known to interact with biological macromolecules, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenoxy group and a thiadiazole ring makes it a versatile compound for various applications .

Properties

CAS No.

87418-16-4

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

5-[2-(4-chlorophenoxy)ethyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H12ClN3OS/c1-13-11-15-14-10(17-11)6-7-16-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

OTGQNYJDUXLHEU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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